molecular formula C32H48N8O8 B1212455 Cyclo(pro-sar)4 CAS No. 76710-73-1

Cyclo(pro-sar)4

Cat. No.: B1212455
CAS No.: 76710-73-1
M. Wt: 672.8 g/mol
InChI Key: OMDNJSXCVDOXAG-ASKOQNTNSA-N
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Description

Cyclo(pro-sar)4, also known as this compound, is a useful research compound. Its molecular formula is C32H48N8O8 and its molecular weight is 672.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics

Cyclo(Pro-Sar)4 is a macrocyclic tetrapeptide that exhibits distinct conformational properties. The compound's structure allows for multiple conformations in polar solvents while stabilizing in a single conformation in non-polar solvents like chloroform due to intramolecular hydrogen bonding . This conformational flexibility is crucial for its interaction with biological receptors.

Pharmacological Applications

1. Opioid Receptor Modulation

This compound has been studied extensively for its effects on opioid receptors, particularly the kappa opioid receptor (KOR). Research indicates that this compound acts as a mixed agonist-antagonist, showing promise in reducing the rewarding effects associated with substance abuse. In mouse models, it demonstrated the ability to block both stress- and drug-induced reinstatement of cocaine and morphine conditioned place preference, suggesting its potential as a therapeutic agent for opioid addiction .

2. Antinociceptive Properties

The compound has shown significant antinociceptive effects, making it a candidate for pain management without the adverse side effects commonly associated with traditional opioids. Studies have indicated that this compound produces antinociception without causing respiratory depression or other side effects typically seen with morphine . This positions it as a safer alternative in pain management strategies.

Synthesis and Purification

The synthesis of this compound involves several steps, including purification techniques such as normal-phase and reverse-phase flash chromatography. Recent studies have reported high purity levels (above 98%) for synthesized analogs, confirming their suitability for further pharmacological testing . The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications at specific residues affect receptor affinity and biological activity.

Case Studies

Case Study 1: Substance Abuse Treatment

In a study aimed at addressing opioid addiction, this compound was evaluated for its efficacy in blocking drug-seeking behavior in mice. The results indicated that this cyclic peptide could effectively reduce the motivation to seek drugs, highlighting its potential role in developing therapies for substance use disorders .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of this compound compared to traditional opioids. The findings revealed that while providing effective pain relief, this compound did not elicit the same level of adverse effects as morphine, suggesting its viability as a new class of analgesics with improved safety profiles .

Properties

CAS No.

76710-73-1

Molecular Formula

C32H48N8O8

Molecular Weight

672.8 g/mol

IUPAC Name

(2S)-1-[2-(methylamino)acetyl]-3-[(2S)-1-[2-(methylamino)acetyl]-2,3-dihydropyrrole-2-carbonyl]-2,3-bis[(2S)-1-[2-(methylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbaldehyde

InChI

InChI=1S/C32H48N8O8/c1-33-16-24(42)37-12-5-8-21(37)28(46)31(29(47)22-9-6-13-38(22)25(43)17-34-2)11-15-40(27(45)19-36-4)32(31,20-41)30(48)23-10-7-14-39(23)26(44)18-35-3/h5,12,20-23,33-36H,6-11,13-19H2,1-4H3/t21-,22-,23-,31?,32-/m0/s1

InChI Key

OMDNJSXCVDOXAG-ASKOQNTNSA-N

SMILES

CNCC(=O)N1CCCC1C(=O)C2(CCN(C2(C=O)C(=O)C3CCCN3C(=O)CNC)C(=O)CNC)C(=O)C4CC=CN4C(=O)CNC

Isomeric SMILES

CNCC(=O)N1CCC[C@H]1C(=O)[C@]2(C(CCN2C(=O)CNC)(C(=O)[C@@H]3CCCN3C(=O)CNC)C(=O)[C@@H]4CC=CN4C(=O)CNC)C=O

Canonical SMILES

CNCC(=O)N1CCCC1C(=O)C2(CCN(C2(C=O)C(=O)C3CCCN3C(=O)CNC)C(=O)CNC)C(=O)C4CC=CN4C(=O)CNC

Synonyms

cyclo(Pro-Sar)4
cyclo(prolylsarcosyl)4

Origin of Product

United States

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